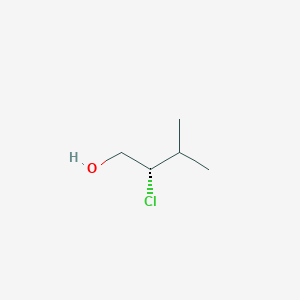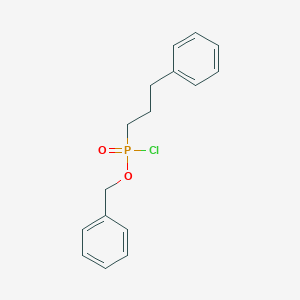
Benzyl (3-phenylpropyl)phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3-phenylpropyl)phosphonochloridate is an organic compound that features a benzyl group, a phenylpropyl group, and a phosphonochloridate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-phenylpropyl)phosphonochloridate typically involves the reaction of benzyl alcohol with 3-phenylpropylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3-phenylpropyl)phosphonochloridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphonates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), or sodium methoxide (NaOCH₃) can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonochloridates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (3-phenylpropyl)phosphonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl (3-phenylpropyl)phosphonochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphonochloridate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloride: Similar in structure but lacks the phosphonochloridate group.
Phenylpropyl chloride: Contains the phenylpropyl group but does not have the benzyl or phosphonochloridate moieties.
Phosphonochloridate derivatives: Compounds with different substituents on the phosphonochloridate group.
Uniqueness
Benzyl (3-phenylpropyl)phosphonochloridate is unique due to the presence of both benzyl and phenylpropyl groups along with the reactive phosphonochloridate moiety
Propiedades
Número CAS |
84699-31-0 |
|---|---|
Fórmula molecular |
C16H18ClO2P |
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
3-[chloro(phenylmethoxy)phosphoryl]propylbenzene |
InChI |
InChI=1S/C16H18ClO2P/c17-20(18,19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Clave InChI |
CXWGEBHUUYGLDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


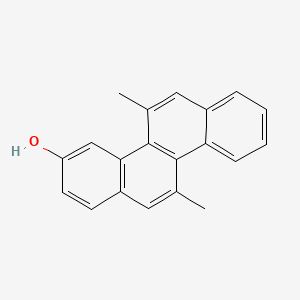
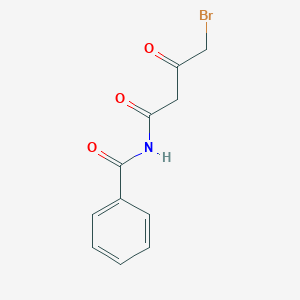
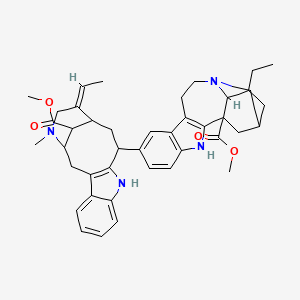


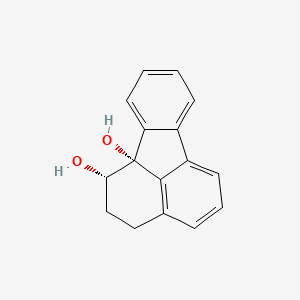
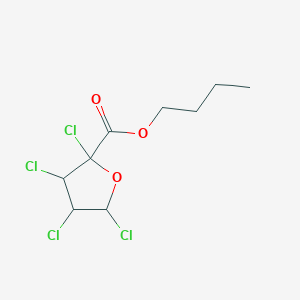

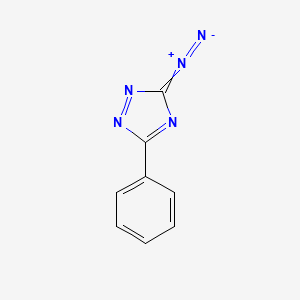


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
